7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core. Its structure includes:
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5/c1-18-16-23(30-14-12-29(13-15-30)17-20-8-4-3-5-9-20)31-25(27-18)24(19(2)28-31)21-10-6-7-11-22(21)26/h3-11,16H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZZCAIXSNQROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 348.87 g/mol
- IUPAC Name : this compound
The compound features a pyrazolo-pyrimidine core structure with a benzylpiperazine substituent and a chlorophenyl group, which may contribute to its biological activity.
Research indicates that the compound exhibits various pharmacological properties, including:
- Antidepressant Activity : The benzylpiperazine moiety is known for its interaction with serotonin receptors, suggesting potential antidepressant effects. Studies have shown that similar compounds can enhance serotonergic transmission in the brain.
- Antitumor Effects : In vitro studies have demonstrated that derivatives of pyrazolo-pyrimidines can inhibit tumor cell proliferation. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but is an area of active investigation.
Pharmacological Studies
A review of literature reveals several key findings regarding the biological activity of this compound:
- In vitro Studies : Research has indicated that the compound shows significant cytotoxicity against specific cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells through a mitochondrial-dependent pathway .
- In vivo Studies : Animal models have been employed to assess the efficacy and safety profile of the compound. Preliminary results suggest that it may reduce tumor growth in xenograft models while exhibiting minimal toxicity .
Data Summary Table
| Biological Activity | Model | Findings |
|---|---|---|
| Cytotoxicity | Human breast cancer cell lines | Induces apoptosis via mitochondrial pathway |
| Antidepressant | Rodent models | Enhances serotonergic transmission |
| Antitumor | Xenograft models | Reduces tumor growth with low toxicity |
Case Study 1: Antitumor Activity
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor properties of several pyrazolo-pyrimidine derivatives, including this compound. The study reported a significant reduction in tumor volume in treated groups compared to controls, supporting its potential as an anticancer agent .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound in rodent models. The results indicated that it could enhance mood-related behaviors and reduce anxiety-like symptoms when administered at specific dosages. This suggests its potential application in treating mood disorders .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly as a potential therapeutic agent. Below are some documented applications:
Antidepressant Activity
Studies have shown that derivatives of piperazine, including this compound, can influence serotonin receptors, which are crucial in the modulation of mood and anxiety. The presence of the benzylpiperazine moiety is believed to enhance the interaction with these receptors, potentially leading to antidepressant effects.
Antitumor Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer activities. Research indicates that this compound may inhibit certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies have demonstrated its effectiveness against breast and lung cancer cell lines.
Neuroprotective Effects
The compound has shown promise in neuroprotection through its ability to modulate neurotransmitter systems. Its interaction with dopamine receptors suggests a potential application in treating neurodegenerative diseases such as Parkinson's disease.
Case Studies and Research Findings
The following table summarizes key studies related to the applications of this compound:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 3 of the pyrazolo[1,5-a]pyrimidine core is highly reactive toward nucleophilic substitution. This site undergoes displacement with amines, alkoxides, and thiols under mild conditions.
Microwave-assisted methods enhance reaction efficiency, reducing time to 1–2 hours with comparable yields . Copper catalysis (e.g., CuI/1,10-phenanthroline) further accelerates substitutions at this position .
Oxidation of the Piperazine Moiety
The benzylpiperazine group undergoes oxidation at the benzylic position:
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Reagents : KMnO₄/H₂SO₄ or CrO₃/AcOH
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Product : Ketone derivative (7-(4-(Phenylketo)piperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine)
Reduction of Nitro Intermediates
Nitro groups introduced via electrophilic substitution are reduced to amines:
Electrophilic Aromatic Substitution
The 2-chlorophenyl group participates in electrophilic reactions:
Steric hindrance from the adjacent pyrazolo[1,5-a]pyrimidine core directs electrophiles to the para and meta positions relative to chlorine .
Functionalization of the Piperazine Ring
The piperazine nitrogen undergoes alkylation or acylation:
Photochemical Reactions
UV irradiation (λ = 254 nm) induces dimerization via the pyrimidine ring:
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Product : Cyclobutane-linked dimer
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Conditions : CHCl₃, 24h, N₂ atmosphere
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Yield : 34%
Comparative Reactivity of Substituents
| Position | Substituent | Reactivity | Key Reactions |
|---|---|---|---|
| 3 | 2-Chlorophenyl | High electrophilic substitution | Nitration, sulfonation, Friedel-Crafts |
| 7 | 4-Benzylpiperazin-1-yl | Moderate nucleophilicity | Alkylation, oxidation |
| 2,5 | Methyl groups | Inert under standard conditions | N/A |
Mechanistic Insights
-
Nucleophilic Substitution at C3 : Proceeds via a two-step addition-elimination mechanism, with the chloride leaving group stabilized by resonance within the pyrazolo[1,5-a]pyrimidine system .
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Piperazine Oxidation : Follows a radical pathway initiated by hydroxyl radicals attacking the benzylic C-H bond.
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Electrophilic Aromatic Substitution : The electron-withdrawing chlorine atom deactivates the phenyl ring, directing electrophiles to the less deactivated positions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in substituents and biological activities:
Table 1: Structural Comparison
Key Observations :
- Substituent at C7 : The benzylpiperazine group in the target compound may confer selectivity for CNS targets, whereas chloro () or amine derivatives () alter solubility and receptor affinity.
- Substituent at C3 : The 2-chlorophenyl group in the target compound contrasts with morpholinyl-thiazole in tildacerfont, which is linked to corticotropin-releasing factor (CRF) receptor antagonism .
Functional Analogs
CRF1 Receptor Antagonists
- MPZP : A selective CRF1 antagonist with a pyrazolo[1,5-a]pyrimidine core. Its 4-methoxy-2-methylphenyl group at C3 and bis-methoxyethylamine at C7 enhance solubility and receptor binding .
- Comparison : The target compound’s benzylpiperazine may reduce solubility compared to MPZP but improve CNS penetration.
TRK Kinase Inhibitors
- 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine : A TRK kinase inhibitor for cancer therapy. The pyrrolidine and pyrazole substituents enable kinase selectivity .
- Comparison : The target compound lacks the fluorophenyl and pyrazole groups critical for TRK inhibition, suggesting divergent therapeutic applications.
Antimicrobial Derivatives
- N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones: Pyrazole-pyrimidine hybrids with antifungal activity. These compounds highlight the scaffold’s versatility for antimicrobial design .
Research Findings and Pharmacological Implications
Structure-Activity Relationships (SAR) :
- Benzylpiperazine vs. Chloro : The benzylpiperazine group (target compound) may improve CNS targeting compared to the chloro analog (), which lacks a basic nitrogen for membrane penetration.
- Methyl Groups : The 2,5-dimethyl configuration stabilizes the core but may limit rotational freedom compared to bulkier substituents in MPZP .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions between aminopyrazoles and β-dicarbonyl or 1,3-biselectrophilic compounds. For this specific compound, key steps include:
- Core formation : Cyclocondensation of 3-amino-5-methylpyrazole with a β-diketone precursor under reflux in ethanol or methanol .
- Substituent introduction : A Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 4-benzylpiperazinyl and 2-chlorophenyl groups .
- Yield optimization : Microwave-assisted synthesis (reducing reaction time by 60–70%) or solvent-free conditions improve yields (e.g., from 55% to >80%) .
- Experimental design : Use factorial design (e.g., varying temperature, solvent polarity, catalyst loading) to identify critical parameters .
Q. Which analytical techniques are most reliable for characterizing structural purity and conformation?
- 1H/13C NMR : Confirm substituent positions and aromatic proton environments (e.g., 2-chlorophenyl protons at δ 7.3–7.5 ppm) .
- X-ray crystallography : Resolve 3D conformation, critical for docking studies (e.g., piperazine ring orientation affecting receptor binding) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 474.2; observed = 474.3) .
- HPLC-PDA : Assess purity (>95% required for pharmacological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies systematically evaluate substituent effects on bioactivity?
- Substituent variation : Replace the 2-chlorophenyl group with 4-fluorophenyl (increased lipophilicity) or 4-methoxyphenyl (electron-donating effects) to assess cytotoxicity changes .
- Piperazine modifications : Compare 4-benzylpiperazine with 4-methylpiperazine or pyridinyl-piperazine derivatives to study receptor selectivity .
- In vitro testing : Screen against kinase panels (e.g., EGFR, BRAF) and measure IC50 values. For example, 2-chlorophenyl derivatives show 3-fold higher inhibition than phenyl analogs .
- Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets, correlating binding energy (ΔG) with experimental IC50 .
Q. What methodologies address contradictions in reported bioactivity data across studies?
Discrepancies in bioactivity (e.g., variable IC50 values for similar compounds) may arise from differences in:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Compound solubility : Use DMSO stock solutions at <0.1% v/v to avoid solvent toxicity .
- Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and report % inhibition relative to baseline .
- Meta-analysis : Apply multivariate regression to published data, identifying outliers linked to specific substituents (e.g., chloro vs. methyl groups) .
Q. How can computational tools predict metabolic stability and toxicity early in development?
- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP <5), cytochrome P450 inhibition (CYP3A4), and hepatotoxicity .
- Metabolite identification : Run in silico metabolism simulations (e.g., GLORYx) to flag unstable motifs (e.g., N-dealkylation of piperazine) .
- Toxicity profiling : Predict Ames test outcomes (mutagenicity) and hERG inhibition (cardiotoxicity risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
